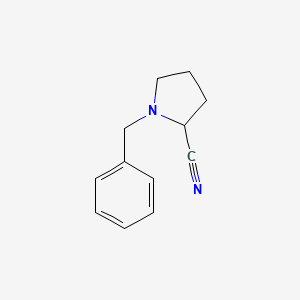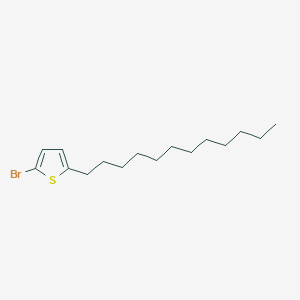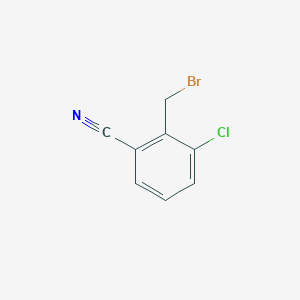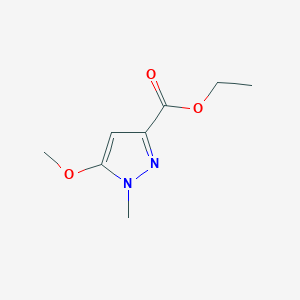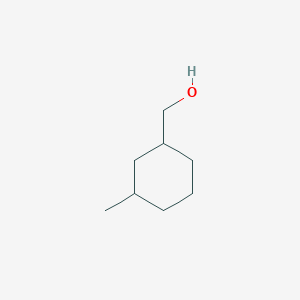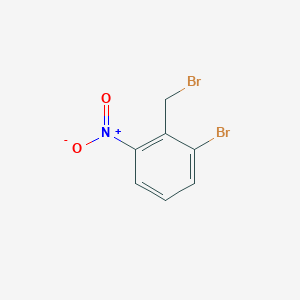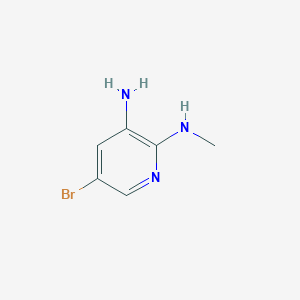
5-Bromo-N2-methylpyridine-2,3-diamine
Descripción general
Descripción
5-Bromo-N2-methylpyridine-2,3-diamine is a useful research compound. Its molecular formula is C6H8BrN3 and its molecular weight is 202.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Supramolecular Chemistry and Organometallics
5-Bromo-N2-methylpyridine-2,3-diamine plays a role in the study of noncovalent supramolecular complexes. Specifically, its derivatives like 2-bromo-5-methylpyridine have been used in research involving chiral BINAP palladium(II) and platinum(II) bis(phosphane) complexes. These studies contribute to understanding the dynamics of chiral polygons and polyhedra in organometallic chemistry (Fuss, Siehl, Olenyuk, & Stang, 1999).
2. Medicinal Chemistry
This compound is integral in the development of novel pyridine-based derivatives with potential medicinal applications. Research has focused on synthesizing a series of these derivatives via Suzuki cross-coupling reactions, exploring their biological activities such as anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).
3. Material Science
In material science, derivatives of this compound are used as intermediates for synthesizing pentasubstituted pyridines. These compounds are valuable for their potential use in medicinal chemistry as building blocks (Wu, Porter, Frennesson, & Saulnier, 2022).
4. Synthetic Chemistry
In synthetic chemistry, this compound is utilized for creating more complex ligands through metal-catalyzed coupling reactions. Research in this area focuses on the synthesis of 5,5′-dibromo-2,2′-bipyridine and 5-bromo-2,2′-bipyridine, which are then used to create more complex molecular structures (D'Souza, Leigh, Papmeyer, & Woltering, 2012).
5. Biological Studies
Interestingly, this compound has been involved in biological studies, particularly in understanding the effects of Bromodeoxyuridine (5-bromo-2′-deoxyuridine, BrdU), a related compound, on neural stem cells. It's shown that exposure to BrdU can lead to loss of global DNA methylation and result in astrocytic differentiation, indicating significant biological effects of brominated pyridine derivatives (Schneider & d’Adda di Fagagna, 2012).
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-2-N-methylpyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c1-9-6-5(8)2-4(7)3-10-6/h2-3H,8H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWVCWSASGSHSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=N1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[Benzyl(phenyl)amino]acetic acid](/img/structure/B1283363.png)


